Di-tert-butyl ether
Overview
Description
Di-tert-butyl ether is a tertiary ether, primarily of theoretical interest as the simplest member of the class of di-tertiary ethers .
Synthesis Analysis
The synthesis of Di-tert-butyl ether can be achieved through the etherification process of glycerol, including alcohol solvent, olefin solvent, and solvent-free routes . The etherification of glycerol with 1-butene involves a series of equilibrium reactions to produce mono-ethers, di-ethers, and tri-ethers, whereas the etherification of glycerol with isobutene is carried out via tert-butylation of glycerol, yielding similar glycerol ether products when tert-butyl alcohol (TBA) is used as a solvent .
Molecular Structure Analysis
The molecular formula of Di-tert-butyl ether is C8H18O . It has a molar mass of 130.231 g·mol −1 .
Chemical Reactions Analysis
The etherification of glycerol with 1-butene involves a series of equilibrium reactions to produce mono-ethers, di-ethers, and tri-ethers . The etherification of glycerol with isobutene is carried out via tert-butylation of glycerol, yielding similar glycerol ether products when TBA is used as a solvent .
Physical And Chemical Properties Analysis
Di-tert-butyl ether is a colorless liquid with a density of 0.7658 g/cm 3 . It has a melting point of −61 °C and a boiling point of 107.2 °C . The vapor pressure of Di-tert-butyl ether is 3730 Pa at 22 °C .
Scientific Research Applications
Biodiesel Additives for Cleaner Combustion
Di-tert-butyl ether can be used as a biodiesel additive. The etherification of glycerol with tert-butanol can produce di-tert-butyl glycerol ether (DTBG), which promotes cleaner combustion in internal combustion engines .
Oxygenated Additives for Gasoline
As an oxygenated additive, Di-tert-butyl ether can enhance gasoline properties. For instance, it can lower the air-saturated vapor pressure (ASVP) when added to gasoline, which is beneficial for engine performance .
3. Water Removal Agent in Chemical Reactions In chemical synthesis, Di-tert-butyl ether can act as a water removal agent. This is particularly useful in reactions like the etherification of glycerol with tert-butanol, where it significantly increases the conversion and yield .
Derivatives of Biomass-Based Chemicals
Di-tert-butyl ether derivatives from biomass-based chemicals like ethylene glycol (EG) are considered promising for new applications. Accurate thermodynamic data are essential for optimizing the technology of direct synthesis or reverse processes involving these ethers .
Mechanism of Action
- DTBE is primarily of theoretical interest as the simplest member of the class of di-tertiary ethers .
- It can react via an E1 mechanism when treated with strong acids like trifluoroacetic acid at low temperatures .
- In the presence of oxygen, DTBE can be oxidized to form peroxides or hydroperoxides .
- The etherification of glycerol with tert-butyl alcohol (TBA) yields mono tert-butyl glycerol ether (MTBG), di tert-butyl glycerol ether (DTBG), and tri tert-butyl glycerol ether (TTBG) .
- These compounds are linked to substituted butyl groups and can be employed as biodiesel additives .
- However, it is a colorless liquid with a boiling point of 107.2 °C and a vapor pressure of 3730 Pa at 22 °C .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Safety and Hazards
Future Directions
Given the reaction stoichiometry of the catalytic synthesis, a tert-butanol excess of 1.25 with respect to diol was theoretically supposed to facilitate the selective formation of the monoether . Further studies on base-catalyzed glycerol etherification that employs a solvent-free reaction route may reveal a method for improving the conversion, selectivity, and yield of reaction products .
properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxy]propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(2,3)9-8(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEFLFZSWDEAIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210645 | |
Record name | Di-tert-butyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6163-66-2 | |
Record name | tert-Butyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6163-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-tert-butyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006163662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-tert-butyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-butyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DI-TERT-BUTYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3A9UPP65H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Di-tert-butyl ether (also known as di-tert-butoxybenzene) has the molecular formula C8H18O and a molecular weight of 130.23 g/mol. [, , ] While the provided abstracts don't delve into detailed spectroscopic data, key properties are discussed in several papers. For instance, its vapor pressure has been measured, and ideal-gas enthalpies of formation are available. [] UV absorption spectra and kinetics for alkyl and alkyl peroxy radicals derived from Di-tert-butyl ether have also been studied. []
A: Studies on the reactions of tert-butyl alcohol in hot compressed liquid water, where Di-tert-butyl ether appears as an intermediate, provide insights into its behavior under such conditions. [] The research indicates that Di-tert-butyl ether plays a role in the dehydration mechanism of tert-butyl alcohol to isobutylene at elevated temperatures and pressures. []
A: Di-tert-butyl ether is a key intermediate in the acid-catalyzed dehydration of tert-butyl alcohol to isobutene. [, ] This reaction is industrially relevant, and understanding the role of Di-tert-butyl ether is crucial for optimizing isobutene production. [] Furthermore, Di-tert-butyl ether can be decomposed into isobutene and glycol compounds, which can be recycled back into the production process of glycol monobutyl-tert-butyl ether compounds, potentially increasing yield and efficiency. []
A: The reaction rates of Di-tert-butyl ether with chlorine atoms, hydroxyl radicals, and nitrate radicals in the gas phase have been determined. [] Tert-butyl acetate was identified as the main product when Di-tert-butyl ether reacts with chlorine atoms or hydroxyl radicals in the presence of NOx. [] This information is crucial for understanding the fate and impact of Di-tert-butyl ether in the atmosphere.
A: The thermodynamic properties of Di-tert-butyl ether, including vapor pressure, combustion energies, vaporization enthalpies, and enthalpies of formation, have been investigated and compared to other related compounds, including ethylene glycol tert-butyl ethers. [] This information helps researchers evaluate its suitability for various applications and understand its behavior in different chemical processes.
A: While the provided research doesn't explicitly address the toxicity of Di-tert-butyl ether, understanding its atmospheric chemistry [] and breakdown products [, ] is a starting point for assessing its environmental impact. Further research is needed to evaluate its overall safety profile and potential risks to human health and the environment.
A: Although the provided abstracts do not directly discuss historical milestones, they highlight the ongoing research on Di-tert-butyl ether across different disciplines. For instance, studies range from its use as a fuel additive [] and a chemical intermediate [, , ] to understanding its atmospheric chemistry [] and thermodynamic properties [, ]. This emphasizes the versatility of Di-tert-butyl ether and its potential in diverse applications.
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